molecular formula C10H9F4N5O4 B279764 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279764
M. Wt: 339.2 g/mol
InChI Key: BPXHKXKJVZETDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of certain enzymes and proteins that play a role in inflammation, tumor growth, and microbial infections. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol vary depending on the specific application. In anti-inflammatory research, this compound has been shown to reduce the production of inflammatory mediators and improve tissue damage. In anti-tumor research, it has been found to inhibit the growth and proliferation of cancer cells. In anti-microbial research, it has been shown to have activity against several bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potency and specificity towards certain enzymes and proteins. However, a limitation is that the compound may have off-target effects and can be toxic at high concentrations.

Future Directions

There are several future directions for the research on 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail to better understand its effects on different biological processes. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's potency and selectivity.

Synthesis Methods

The synthesis of 3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-nitro-1H-pyrazole-1-acetic acid with difluoromethyl ketone in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain the final compound.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-({3-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising compound for the development of new drugs.

properties

Molecular Formula

C10H9F4N5O4

Molecular Weight

339.2 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C10H9F4N5O4/c11-8(12)5-3-10(21,9(13)14)18(15-5)7(20)4-17-2-1-6(16-17)19(22)23/h1-2,8-9,21H,3-4H2

InChI Key

BPXHKXKJVZETDU-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-])C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-])C(F)F

Origin of Product

United States

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